
(S)-4-(Methylamino)-4-(pyridin-3-yl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE-1-OL is an organic compound that features a pyridine ring attached to a butane chain with a hydroxyl group and a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridinecarboxaldehyde and 4-bromobutan-1-ol.
Formation of Intermediate: The first step involves the reaction of 3-pyridinecarboxaldehyde with 4-bromobutan-1-ol in the presence of a base like potassium carbonate to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product.
Methylation: Finally, the product is methylated using methyl iodide in the presence of a base like sodium hydride to obtain 4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE-1-OL.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE-1-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine.
Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide in the presence of sodium hydride.
Major Products Formed
Oxidation: 4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTAN-1-ONE.
Reduction: 4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE-1-OL has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its effects on biological systems, including its potential as a ligand for receptors.
Mécanisme D'action
The mechanism of action of 4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE-1-OL involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl and methylamino groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(N-METHYLAMINO)-4-(2-PYRIDYL)BUTANE-1-OL: Similar structure but with the pyridine ring in a different position.
4-(N-METHYLAMINO)-4-(4-PYRIDYL)BUTANE-1-OL: Similar structure but with the pyridine ring in a different position.
4-(N-METHYLAMINO)-4-(3-PYRIDYL)PENTANE-1-OL: Similar structure but with an additional carbon in the chain.
Uniqueness
4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE-1-OL is unique due to the specific positioning of the pyridine ring and the functional groups, which can lead to distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H16N2O |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
(4S)-4-(methylamino)-4-pyridin-3-ylbutan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-11-10(5-3-7-13)9-4-2-6-12-8-9/h2,4,6,8,10-11,13H,3,5,7H2,1H3/t10-/m0/s1 |
Clé InChI |
DAUCYRIVLLXANE-JTQLQIEISA-N |
SMILES isomérique |
CN[C@@H](CCCO)C1=CN=CC=C1 |
SMILES canonique |
CNC(CCCO)C1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


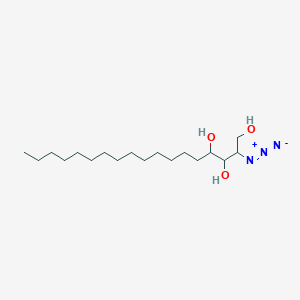
![3-methyl-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazol-5-amine](/img/structure/B13888335.png)
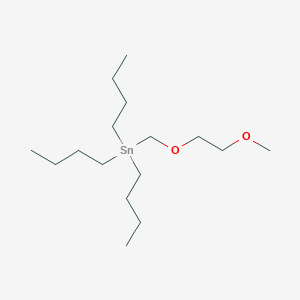
![2-[2-(Aminomethyl)phenoxy]-N-ethylacetamide](/img/structure/B13888344.png)
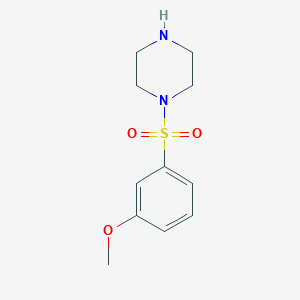
![(3bR,9bS)-6-hydroxy-7-isopropyl-9b-methyl-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one](/img/structure/B13888359.png)

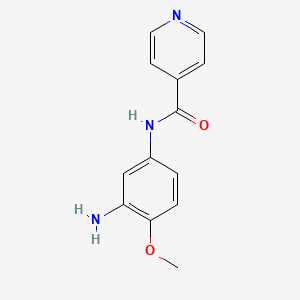

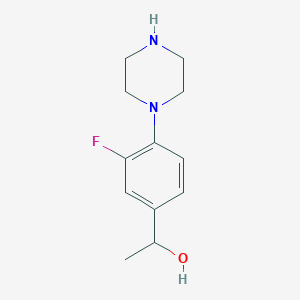

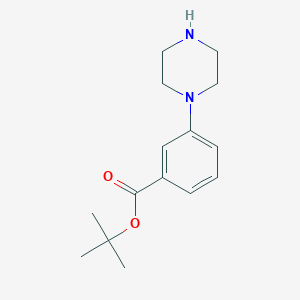
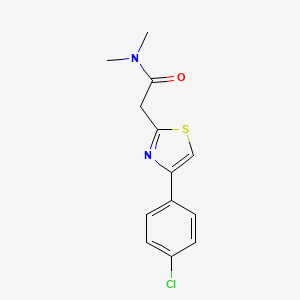
![6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B13888399.png)
